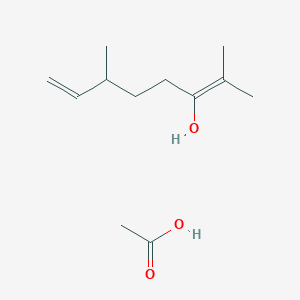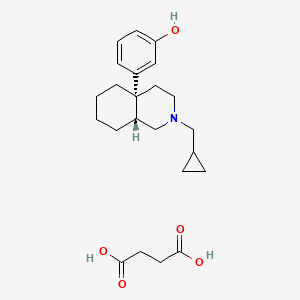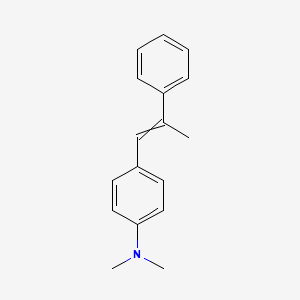![molecular formula C6H9O5P B14598748 4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one CAS No. 60028-01-5](/img/structure/B14598748.png)
4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one is a unique organophosphorus compound characterized by its bicyclic structure containing oxygen and phosphorus atoms. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one typically involves the reaction of a phosphite ester with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Scientific Research Applications
4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one exerts its effects involves its ability to form stable complexes with various metal ions and its reactivity towards nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can act as an inhibitor or activator depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one
- 4-Ethyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane 1-oxide
- 4-Isopropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane 1-oxide
Uniqueness
4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one is unique due to its acetyl functional group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
Properties
CAS No. |
60028-01-5 |
|---|---|
Molecular Formula |
C6H9O5P |
Molecular Weight |
192.11 g/mol |
IUPAC Name |
1-(1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octan-4-yl)ethanone |
InChI |
InChI=1S/C6H9O5P/c1-5(7)6-2-9-12(8,10-3-6)11-4-6/h2-4H2,1H3 |
InChI Key |
ZEEFTSHNOBVPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12COP(=O)(OC1)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)
![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)





![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
